[(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
CAS No.:
Cat. No.: VC16424469
Molecular Formula: C11H22ClN3O
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C11H22ClN3O |
---|---|
Molecular Weight | 247.76 g/mol |
IUPAC Name | 3-methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H21N3O.ClH/c1-10(2)14-9-11(8-13-14)7-12-5-4-6-15-3;/h8-10,12H,4-7H2,1-3H3;1H |
Standard InChI Key | ZUMZOLCQWXKWKQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C=N1)CNCCCOC.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted with an isopropyl group at the 1-position and a methylamine moiety at the 4-position. The amine nitrogen is further functionalized with a 3-methoxypropyl chain, enhancing its hydrophilicity and potential for hydrogen bonding. Key bond lengths and angles align with typical pyrazole derivatives, as evidenced by crystallographic studies of related structures .
Table 1: Molecular Data
Property | Value | Source |
---|---|---|
CAS Number | 1856056-53-5 | |
Molecular Formula | ||
Molecular Weight | 247.76 g/mol | |
IUPAC Name | 3-Methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-isopropyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine under reducing conditions (e.g., NaBH) yields the target amine . Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for nitrogen-aryl bond formation, though these methods require palladium catalysts and rigorous anhydrous conditions .
Advanced Methodologies
Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes. Flow chemistry techniques further enhance yield (≈85% purity) by minimizing side reactions such as over-alkylation.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Time |
---|---|---|---|
Reductive Amination | 72 | 89 | 6 h |
Microwave-Assisted | 88 | 92 | 25 min |
Flow Chemistry | 91 | 94 | 10 min |
Physicochemical Properties
Solubility and Stability
The compound’s logP value (calculated: 2.3) indicates moderate lipophilicity, favoring solubility in polar aprotic solvents like DMF or DMSO. Stability studies under ambient conditions show no degradation over 6 months when stored in inert atmospheres.
Reactivity
The secondary amine group participates in acylations and sulfonations, while the methoxypropyl chain undergoes oxidative cleavage (e.g., with KMnO) to yield carboxylic acid derivatives .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents.
Agrochemical Development
Pyrazole derivatives are explored as fungicides and herbicides, with patent filings highlighting their efficacy against Phytophthora infestans (EC = 8.7 ppm) .
Future Directions
Targeted Studies
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ADMET Profiling: Evaluate absorption, distribution, and toxicity in murine models.
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Structure-Activity Relationships (SAR): Modify the methoxypropyl chain to optimize target binding.
Synthetic Innovations
Develop enantioselective routes using chiral catalysts (e.g., BINAP-Pd complexes) to access stereoisomers with enhanced bioactivity .
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